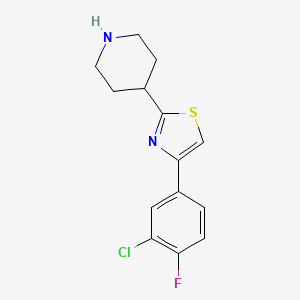

![molecular formula C16H17FN2 B7555825 N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)

N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline, also known as 18F-FDOPA, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic amino acid analogue that is used to detect and localize neuroendocrine tumors, brain tumors, and Parkinson's disease.

Mecanismo De Acción

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline involves the uptake of the radiopharmaceutical agent by cells that express the amino acid transporter system L. This system is overexpressed in neuroendocrine tumors, brain tumors, and in the dopaminergic neurons affected by Parkinson's disease. Once inside the cells, N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline is converted to 18F-dopamine by the aromatic amino acid decarboxylase (AADC) enzyme. The resulting 18F-dopamine is then stored in vesicles or metabolized by monoamine oxidase (MAO). The accumulation of 18F-dopamine in the cells allows for the detection and localization of the disease.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline are related to its mechanism of action. The radiopharmaceutical agent is taken up by cells that express the amino acid transporter system L, and is then converted to 18F-dopamine by the AADC enzyme. The accumulation of 18F-dopamine in the cells allows for the detection and localization of the disease. The radiopharmaceutical agent has a short half-life of approximately 110 minutes, which limits its use to PET imaging.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in lab experiments include its high sensitivity and specificity for the detection and localization of neuroendocrine tumors, brain tumors, and Parkinson's disease. It is a useful tool for the diagnosis, staging, and monitoring of these diseases. The radiopharmaceutical agent can also differentiate between benign and malignant tumors, as well as determine the extent of tumor spread. The limitations of using N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in lab experiments include its short half-life, which limits its use to PET imaging, and its high cost.

Direcciones Futuras

For N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline include the development of new radiopharmaceutical agents with longer half-lives and lower costs. These agents could be used in combination with N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline to improve the diagnosis, staging, and monitoring of neuroendocrine tumors, brain tumors, and Parkinson's disease. The use of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in combination with other imaging modalities, such as magnetic resonance imaging (MRI), could also improve the accuracy and specificity of disease detection and localization. Additionally, the development of new imaging techniques that can detect and quantify N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline uptake in vivo could improve the understanding of disease pathophysiology and treatment response.

Métodos De Síntesis

The synthesis of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline involves the reaction of 3-fluoroaniline with 2-(2,3-dihydroindol-1-yl)ethyl bromide in the presence of a base. The resulting compound is then labeled with 18F using a nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired radiopharmaceutical agent.

Aplicaciones Científicas De Investigación

N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline is used in PET imaging to detect and localize neuroendocrine tumors, brain tumors, and Parkinson's disease. It is a useful tool for the diagnosis, staging, and monitoring of these diseases. PET imaging with N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline can also be used to differentiate between benign and malignant tumors, as well as to determine the extent of tumor spread.

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2/c17-14-5-3-6-15(12-14)18-9-11-19-10-8-13-4-1-2-7-16(13)19/h1-7,12,18H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFPHEGFEOJLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCNC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)

![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)

![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)

![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)

![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)

![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)

![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)

![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)